

Off-Target Kinase Profiling: A Comparative Analysis of BTK PROTAC Degraders

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Compound of Interest

Compound Name: PROTAC BTK Degrader-9

Cat. No.: B15135719

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In the rapidly evolving field of targeted protein degradation, Bruton's tyrosine kinase (BTK) has emerged as a prime target for the development of Proteolysis Targeting Chimeras (PROTACs). These novel therapeutic agents offer the potential for improved selectivity and the ability to overcome resistance mechanisms associated with traditional kinase inhibitors. This guide provides a comparative analysis of the off-target kinase profiles of a selective BTK PROTAC degrader, PTD10, against an ibrutinib-based PROTAC, P13I, and the parent inhibitor, ibrutinib.

Executive Summary

The development of BTK PROTACs aims to harness the catalytic nature of these molecules to achieve potent and selective degradation of BTK. A key concern with first-generation BTK inhibitors like ibrutinib is their off-target activity, which can lead to undesirable side effects. This analysis, based on available scientific literature, highlights the superior selectivity profile of BTK PROTACs derived from more selective inhibitors compared to those based on the promiscuous ibrutinib scaffold.

Comparative Kinase Selectivity

The selectivity of BTK degraders is a critical attribute for their therapeutic potential. The following table summarizes the off-target effects of the GDC-0853-based PROTAC PTD10, the ibrutinib-based PROTAC P13I, and ibrutinib itself. The data is based on quantitative proteomics studies that measure the degradation of off-target kinases.[1]



Kinase	PTD10	P13I	Ibrutinib
BTK (On-Target)	Significant Degradation	Significant Degradation	Inhibition
CSK	No significant degradation	Significant degradation	Inhibition
FRK	No significant degradation	Significant degradation	Inhibition
НСК	No significant degradation	Not reported	Inhibition
LYN	No significant degradation	Not reported	Inhibition
SYK	No significant degradation	Not reported	Inhibition
BAZ1B	No significant degradation	Not reported	Not reported
TYK2	No significant degradation	Not reported	Not reported
Fes/Fps	No significant degradation	Not reported	Not reported
ITK	Not reported	No obvious inhibition (>1000 nM)	Inhibition
EGFR	Not reported	No obvious inhibition (>1000 nM)	Inhibition
TEC	Not reported	No obvious inhibition (>1000 nM)	Inhibition

Key Findings:

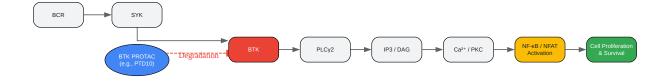
• PTD10 Demonstrates High Selectivity: The GDC-0853-based PROTAC, PTD10, shows a clean off-target profile, with no significant degradation of the tested kinases other than BTK.



- [1] This is attributed to the higher selectivity of its parent inhibitor, GDC-0853 (fenebrutinib), compared to ibrutinib.[1]
- Ibrutinib-Based PROTACs Inherit Off-Target Liabilities: The ibrutinib-based PROTAC, P13I, leads to the degradation of known ibrutinib off-targets, such as CSK and FRK.[1] This suggests that the selectivity profile of the parent inhibitor is a key determinant of the PROTAC's overall selectivity. Another ibrutinib-based PROTAC, MT-802, was also found to have fewer off-target kinase binding compared to ibrutinib.[2][3][4][5]
- PROTACs Can Offer Improved Selectivity Over Parent Inhibitors: While inheriting the binding
 profile of the warhead, the formation of a ternary complex with the E3 ligase can introduce
 an additional layer of specificity, potentially leading to a narrower degradation profile
 compared to the inhibition profile of the parent molecule.

Signaling Pathway Perturbation

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway. Its degradation by PROTACs leads to the downregulation of downstream signaling events.



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BCR signaling pathway and the point of intervention by BTK PROTACs.

Experimental Protocols

The off-target kinase profiling of BTK PROTACs is typically performed using advanced proteomic techniques. Two common methods are quantitative mass spectrometry-based proteomics and competitive binding assays like KINOMEscan or KiNativ.



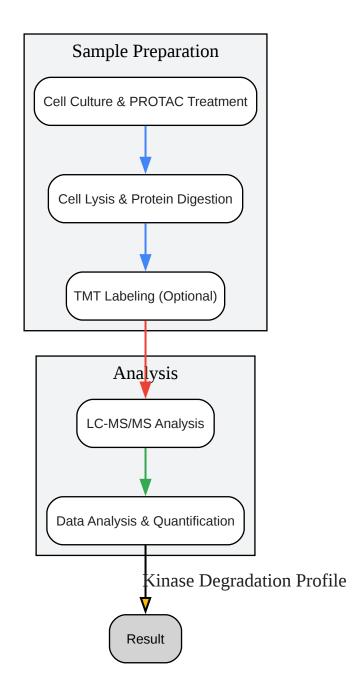
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Quantitative Mass Spectrometry-Based Kinome Profiling

This method provides a direct measure of protein degradation within the cell.

- Cell Culture and Treatment: Human B-cell lymphoma cell lines (e.g., Ramos, JeKo-1) are cultured under standard conditions. Cells are then treated with the BTK PROTAC degrader at various concentrations for a specified period (e.g., 17 hours).
- Cell Lysis and Protein Digestion: After treatment, cells are harvested and lysed. The protein concentration is determined, and the proteins are denatured, reduced, alkylated, and digested into peptides using an enzyme like trypsin.
- Tandem Mass Tag (TMT) Labeling (Optional but recommended for multiplexing): Peptides
 from different treatment conditions can be labeled with isobaric TMT reagents to enable
 simultaneous analysis and precise quantification.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer identifies the peptides and quantifies their relative abundance across the different samples.
- Data Analysis: The abundance of each identified kinase is compared between the treated and control samples to determine the percentage of degradation. A significant decrease in the abundance of a kinase in the treated sample indicates that it is a target or off-target of the PROTAC.





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Workflow for quantitative proteomics-based kinase profiling.

KiNativ™ Kinase Profiling

This is an activity-based protein profiling (ABPP) method that measures the ability of a compound to compete with an ATP probe for binding to the active site of kinases in a native cellular lysate.



- Cell Lysate Preparation: Cells are lysed to release the native kinases.[6]
- Inhibitor Incubation: The cell lysate is incubated with the test compound (e.g., BTK degrader) at various concentrations.[6]
- Probe Labeling: A biotinylated acyl-ATP probe is added to the lysate. This probe covalently binds to the active site of kinases that are not occupied by the test compound.[6][7][8]
- Tryptic Digestion and Enrichment: The proteins are digested into peptides, and the biotinylated peptides (from probe-labeled kinases) are enriched using streptavidin beads.[7]
 [8]
- LC-MS/MS Analysis: The enriched peptides are analyzed by LC-MS/MS to identify and quantify the kinases that were labeled by the probe.
- Data Analysis: A decrease in the signal for a particular kinase in the presence of the test compound indicates that the compound binds to that kinase. This allows for the determination of the compound's binding affinity and selectivity across a broad range of kinases.

Conclusion

The off-target profile of a BTK PROTAC degrader is a critical determinant of its potential as a therapeutic agent. The evidence suggests that designing PROTACs based on highly selective kinase inhibitors, such as GDC-0853, can lead to degraders with a superior selectivity profile compared to those derived from less selective inhibitors like ibrutinib. Quantitative proteomic and competitive binding assays are powerful tools for characterizing the selectivity of these novel molecules and guiding the development of safer and more effective targeted protein degraders.

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